N-Docosyl-N,N-dimethyldocosan-1-aminium bromide
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Overview
Description
N-Docosyl-N,N-dimethyldocosan-1-aminium bromide is a quaternary ammonium compound. It is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom. This compound is commonly used in various industrial and scientific applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosyl-N,N-dimethyldocosan-1-aminium bromide typically involves the reaction of 1-bromodocosane with N,N-dimethyldocosylamine. The reaction is carried out in a solvent such as acetonitrile or toluene, and the mixture is refluxed at elevated temperatures (around 70°C) for several hours. The product is then precipitated, filtered, and washed with diethyl ether to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often dried under vacuum to remove any residual solvents .
Chemical Reactions Analysis
Types of Reactions
N-Docosyl-N,N-dimethyldocosan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as halides or hydroxides. The reaction conditions often include solvents like acetonitrile or ethanol and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various halogenated derivatives of the compound .
Scientific Research Applications
N-Docosyl-N,N-dimethyldocosan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: The compound is employed in cell culture studies to investigate membrane interactions and permeability.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N-Docosyl-N,N-dimethyldocosan-1-aminium bromide is primarily based on its surfactant properties. The long hydrophobic alkyl chains interact with lipid membranes, disrupting their structure and increasing permeability. This can lead to the solubilization of hydrophobic compounds and enhanced delivery of drugs. The positively charged nitrogen atom also plays a role in binding to negatively charged surfaces, further enhancing its surfactant activity .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: A quaternary ammonium compound with shorter alkyl chains.
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonic acid: Another quaternary ammonium compound with a sulfonic acid group.
Uniqueness
N-Docosyl-N,N-dimethyldocosan-1-aminium bromide is unique due to its long alkyl chains, which provide enhanced hydrophobic interactions compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surfactant properties and membrane interactions .
Properties
CAS No. |
42831-18-5 |
---|---|
Molecular Formula |
C46H96BrN |
Molecular Weight |
743.2 g/mol |
IUPAC Name |
di(docosyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C46H96N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47(3,4)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-46H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QBGCXIWJBVFOFO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
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